3-chloro-N-(2,5-dimethylphenyl)propanamide
Description
Contextualization within Amide Chemistry and Halogenated Organic Compounds
3-Chloro-N-(2,5-dimethylphenyl)propanamide is fundamentally an amide, specifically a secondary amide, characterized by a nitrogen atom bonded to a carbonyl group (C=O) and a hydrogen. The amide linkage is a cornerstone of peptide and protein chemistry and is known for its planarity and resonance stabilization, which imparts significant rotational barrier to the C-N bond.
Historical Perspectives and Emerging Research Trends
While a detailed historical record of its initial synthesis is not prominent in broad literature, compounds with the N-aryl-alpha-haloacetamide and propanamide structure are well-established as versatile building blocks in organic synthesis. Research involving similar structures, such as N-aryl-2-chloroacetamides, highlights their role as key intermediates in the synthesis of various heterocyclic compounds and as precursors in agrochemical and pharmaceutical development. researchgate.netekb.eg
Emerging research trends point towards the use of such chloro-functionalized amides as synthons for constructing more complex molecular frameworks. The reactivity of the chloro-group allows for its substitution by various nucleophiles (containing oxygen, nitrogen, or sulfur), enabling the assembly of diverse chemical libraries. researchgate.net Although specific research focusing exclusively on this compound is specialized, its structural analogues are frequently cited in patents and studies related to the development of biologically active molecules. For instance, related N-substituted chloropropanamides are intermediates in the synthesis of various compounds. chemicalbook.compharmaffiliates.com
Significance of the 2,5-Dimethylphenyl Moiety and Chlorinated Propanamide Scaffold
2,5-Dimethylphenyl Moiety: The aromatic ring is substituted with two methyl groups at positions 2 and 5. This specific substitution pattern, derived from 2,5-dimethylaniline (B45416) (or p-xylidine), has important implications. nih.gov The methyl groups are electron-donating, which can influence the electron density of the amide nitrogen and the aromatic ring. Furthermore, the steric bulk of the methyl group at the ortho-position (position 2) can restrict the rotation around the N-aryl bond, influencing the molecule's preferred conformation. This conformational constraint can be a crucial factor in how the molecule interacts with other reagents or biological targets.
Chlorinated Propanamide Scaffold: This part of the molecule serves as a reactive handle. The three-carbon propanamide chain provides a specific spatial distance between the aromatic ring and the reactive terminal carbon. The chlorine atom at the 3-position is a good leaving group, making this an excellent alkylating agent in the presence of a suitable nucleophile. This scaffold is frequently employed to link the N-aryl group to other molecular fragments, a common strategy in medicinal and materials chemistry to explore a wider chemical space and optimize molecular properties. mdpi.com
Compound Properties
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 39494-07-0 |
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| Predicted Boiling Point | 349.4 ± 30.0 °C |
| Predicted Density | 1.157 ± 0.06 g/cm³ |
Data sourced from available chemical databases. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2,5-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINULPAFJWFTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390913 | |
| Record name | 3-chloro-N-(2,5-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39494-07-0 | |
| Record name | 3-chloro-N-(2,5-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 3-chloro-N-(2,5-dimethylphenyl)propanamide
The primary and most direct method for the synthesis of this compound involves the formation of an amide bond between 2,5-dimethylaniline (B45416) and a 3-chloropropanoyl precursor.
Acylation Reactions Involving 3-Chloropropanoyl Precursors
The most common and established route for the synthesis of N-aryl amides is the acylation of an amine. In the case of this compound, this involves the reaction of 2,5-dimethylaniline with a suitable 3-chloropropanoyl derivative. The most frequently used acylating agent for this purpose is 3-chloropropanoyl chloride.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include tertiary amines such as triethylamine or pyridine, or an aqueous solution of a mild inorganic base like sodium bicarbonate. The choice of solvent can vary, with common options including aprotic solvents like dichloromethane, chloroform, or diethyl ether. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
A typical reaction setup would involve dissolving 2,5-dimethylaniline in a suitable solvent, followed by the slow addition of 3-chloropropanoyl chloride, often at a reduced temperature to control the exothermic nature of the reaction. The base is either added concurrently or is present in the reaction mixture from the beginning. After the reaction is complete, an aqueous workup is usually performed to remove the salt byproduct and any unreacted starting materials, followed by purification of the crude product, typically by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 2,5-Dimethylaniline | 3-Chloropropanoyl chloride | Base (e.g., Triethylamine, Pyridine), Aprotic Solvent (e.g., Dichloromethane) | This compound |
Alternative Synthetic Pathways for Amide Formation
While acylation with acid chlorides is a robust method, alternative pathways for the formation of the amide bond in this compound exist. One such method involves the use of coupling reagents. In this approach, 3-chloropropanoic acid is reacted directly with 2,5-dimethylaniline in the presence of a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
Another potential, though less common, route could involve the reaction of a methyl ester of 3-chloropropanoic acid with 2,5-dimethylaniline at elevated temperatures, though this method is generally less efficient than the acid chloride or coupling agent-mediated approaches.
Derivatization Strategies and Analogue Synthesis
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide range of analogues. These modifications can be broadly categorized into changes in the phenyl ring, the amide linkage, and the propanamide chain.
Modifications of the Phenyl Ring Substituents
The 2,5-dimethylphenyl ring provides a scaffold that can be further functionalized. The methyl groups can potentially undergo oxidation to carboxylic acids or be halogenated under specific conditions. More commonly, electrophilic aromatic substitution reactions could be employed to introduce additional functional groups onto the aromatic ring, although the directing effects of the existing amide and methyl groups would need to be carefully considered. For instance, nitration or halogenation would likely occur at the positions ortho and para to the activating methyl groups and meta to the deactivating amide group.
| Starting Material | Reagent | Potential Product |
| This compound | Nitrating agent (e.g., HNO3/H2SO4) | 3-chloro-N-(2,5-dimethyl-4-nitrophenyl)propanamide |
| This compound | Halogenating agent (e.g., Br2/FeBr3) | 3-chloro-N-(4-bromo-2,5-dimethylphenyl)propanamide |
Variations in the Amide Linkage and Propanamide Chain
The amide linkage itself is generally stable, but the N-H proton can be deprotonated with a strong base and subsequently alkylated to introduce a substituent on the nitrogen atom.
The propanamide chain offers a reactive handle for further modifications. The chlorine atom at the 3-position is a good leaving group and can be readily displaced by a variety of nucleophiles in an SN2 reaction. This allows for the introduction of a wide array of functional groups. For example, reaction with sodium azide would yield an azido derivative, which can be further reduced to an amine. Reaction with cyanide would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid. Thiolates can be used to introduce sulfur-containing moieties.
| Starting Material | Nucleophile | Potential Product |
| This compound | Sodium Azide (NaN3) | 3-azido-N-(2,5-dimethylphenyl)propanamide |
| This compound | Potassium Cyanide (KCN) | 3-cyano-N-(2,5-dimethylphenyl)propanamide |
| This compound | Sodium thiomethoxide (NaSMe) | 3-(methylthio)-N-(2,5-dimethylphenyl)propanamide |
Introduction of Additional Functional Groups
Beyond the direct modification of the existing structure, the synthetic precursors can be altered to introduce additional functionality from the outset. For instance, instead of 2,5-dimethylaniline, an aniline with different or additional substituents could be used in the initial acylation reaction. Similarly, a different 3-halopropanoyl chloride or a propanoyl chloride with other functional groups could be employed to build diversity in the propanamide chain. This approach allows for a more convergent and often more efficient synthesis of a diverse library of analogues.
Advanced Synthetic Techniques and Green Chemistry Approaches
The synthesis of this compound, like many amide-containing compounds, is evolving beyond traditional methods. Modern approaches focus on increasing efficiency, reducing reaction times, minimizing waste, and employing more environmentally benign conditions. These advanced techniques include the use of microwave irradiation, novel catalytic systems, and adherence to the principles of green chemistry.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. at.uaelement-msc.ru Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid temperature increases and often, significantly reduced reaction times. at.uascispace.com This technology offers advantages such as enhanced reaction rates, higher yields, and improved purity of products. scispace.com
For the synthesis of N-arylpropanamides, microwave irradiation can be applied to the classical acylation reaction. A hypothetical microwave-assisted protocol for this compound would involve the reaction of 2,5-dimethylaniline with 3-chloropropanoyl chloride. The use of a microwave reactor allows for precise temperature and pressure control, making the process safer and more reproducible than domestic microwave ovens. at.ua The reaction could potentially be completed in minutes compared to the hours required for conventional heating methods. element-msc.ru
The choice of solvent is crucial in MAOS, as its ability to absorb microwave energy (dielectric properties) affects the heating rate. at.ua Solvents with high loss tangents are heated rapidly. The efficiency of this technique is often demonstrated by comparing it with conventional methods, as illustrated in the table below for a generic N-arylamide synthesis.
Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours (e.g., 6-16 h) | A few minutes (e.g., 5-15 min) |
| Energy Input | High and sustained | Lower, for a short duration |
| Temperature Gradient | Non-uniform | Uniform heating of the bulk |
| Yield | Moderate to good | Often higher |
| By-product Formation | Can be significant | Often reduced |
This table presents generalized data for amide syntheses to illustrate the potential advantages of microwave assistance.
Traditional amide synthesis often relies on stoichiometric activating agents (like carbodiimides) or the conversion of carboxylic acids to highly reactive acid chlorides, processes that generate significant chemical waste. scispace.com Catalytic methods for direct amide bond formation from carboxylic acids and amines are a key focus of green chemistry, aiming to improve atom economy and reduce by-products. sigmaaldrich.com
Several catalytic systems are being explored for amide synthesis:
Boric Acid Catalysis : Boric acid has been demonstrated as a simple, inexpensive, and efficient catalyst for the direct amidation of carboxylic acids. researchgate.netsemanticscholar.org This method can often be performed under solvent-free conditions, where reactants are triturated with the catalyst and heated. researchgate.net For the target compound, this would involve reacting 3-chloropropanoic acid directly with 2,5-dimethylaniline in the presence of catalytic boric acid.
Transition-Metal Catalysis : Ruthenium complexes have been reported to catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only by-product. sigmaaldrich.com While this specific route starts from an alcohol, it highlights the potential of transition metals to forge amide bonds through novel, atom-economical pathways.
Enzymatic Catalysis : Biocatalysts, such as lipases, offer a highly selective and sustainable route to amide bonds. nih.gov For instance, Candida antarctica lipase B (CALB) has been used for the direct amidation of carboxylic acids and amines in non-aqueous, green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach operates under mild conditions and can lead to high conversions and yields without extensive purification. nih.gov
Table 2: Overview of Catalytic Systems for Amide Synthesis
| Catalyst Type | Reactants | Key Advantages | Potential for Target Compound |
|---|---|---|---|
| Boric Acid | Carboxylic Acid + Amine/Urea | Low cost, simple, solvent-free potential researchgate.netsemanticscholar.org | High; direct reaction of 3-chloropropanoic acid with 2,5-dimethylaniline. |
| Transition Metals (e.g., Ru) | Alcohol + Amine | High atom economy (H₂ by-product) sigmaaldrich.com | Moderate; would require a different starting material (e.g., 3-chloro-1-propanol). |
| Enzymes (e.g., Lipase) | Carboxylic Acid + Amine | High selectivity, mild conditions, green solvents nih.gov | High; enzymatic coupling of 3-chloropropanoic acid and 2,5-dimethylaniline. |
The principles of green chemistry provide a framework for designing more environmentally responsible chemical processes. nih.gov The synthesis of this compound can be evaluated and improved using these principles.
Atom Economy : Catalytic direct amidation methods are superior to traditional methods that use stoichiometric activating agents, as they incorporate a greater proportion of the reactant atoms into the final product, generating less waste. scispace.comsigmaaldrich.com
Use of Safer Solvents : Many traditional amide coupling reactions are performed in hazardous solvents like DMF and CH₂Cl₂. scispace.com Green chemistry encourages the use of safer alternatives. Enzymatic synthesis, for example, has been successfully performed in greener solvents like cyclopentyl methyl ether. nih.gov Solvent-free methods, such as the boric acid-catalyzed reaction, represent an ideal scenario by eliminating the solvent altogether. researchgate.net
Use of Renewable Feedstocks & Biocatalysis : While the immediate precursors for this compound are typically derived from petrochemical sources, the broader application of green chemistry principles encourages exploring bio-based starting materials. The use of enzymes as catalysts aligns with this principle, as they are renewable and biodegradable. nih.gov
Table 3: Application of Green Chemistry Principles to the Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| Waste Prevention | Employing catalytic methods over stoichiometric reagents to minimize by-products. scispace.com |
| Atom Economy | Direct amidation of 3-chloropropanoic acid and 2,5-dimethylaniline maximizes atom incorporation. |
| Less Hazardous Synthesis | Replacing hazardous reagents like thionyl chloride with catalysts like boric acid or enzymes. scispace.comresearchgate.netnih.gov |
| Safer Solvents and Auxiliaries | Substituting chlorinated solvents with greener alternatives or adopting solvent-free conditions. scispace.comnih.gov |
| Energy Efficiency | Utilizing microwave heating for shorter reaction times or catalysts that function at ambient temperature. element-msc.rusigmaaldrich.com |
| Catalysis | Preferring catalytic (boric acid, enzymes, transition metals) over stoichiometric approaches. sigmaaldrich.com |
By integrating these advanced synthetic techniques and sustainable practices, the production of this compound can become more efficient, cost-effective, and environmentally friendly.
Biological Activity and Mechanistic Elucidation
Overview of Reported Biological Activities
Currently, there is a notable lack of specific, peer-reviewed scientific literature detailing the biological activities of the chemical compound 3-chloro-N-(2,5-dimethylphenyl)propanamide. While research exists on structurally related compounds, such as other chloro-propanamide derivatives or molecules with different substitutions on the phenyl ring, this information does not directly pertain to this compound and therefore cannot be presented here in accordance with the specified focus.
The following subsections outline the requested areas of biological investigation. However, due to the absence of direct research on this compound, no data can be provided for these categories at this time.
Anti-Infective Potentials
No specific studies on the anti-infective properties of this compound were identified in the current body of scientific literature.
Immunomodulatory Effects
There is no available data from published research concerning the immunomodulatory effects of this compound.
Cell Cycle Modulation and Apoptosis Induction
Specific research investigating the impact of this compound on cell cycle progression or the induction of apoptosis has not been found in publicly accessible scientific databases.
Angiogenesis Modulation
Information regarding the effects of this compound on the process of angiogenesis is not available in the current scientific literature.
Effects on Cellular Metabolism Pathways
There are no published studies that specifically examine the influence of this compound on cellular metabolic pathways.
Neuronal Signaling Pathway Interactions
The interaction of this compound with neuronal signaling pathways has not been a subject of published scientific investigation.
Investigation of Underlying Molecular Mechanisms
Extensive investigation into the molecular mechanisms of this compound has yielded limited specific findings in publicly available scientific literature. Research dedicated to elucidating the compound's interaction with key cellular pathways and processes is not readily found.
Involvement in Specific Signaling Cascades (e.g., JAK/STAT, MAPK, PI3K/Akt/mTOR, NF-κB, TGF-beta/Smad)
Currently, there is no available scientific data detailing the involvement of this compound in major signaling cascades such as the JAK/STAT, MAPK, PI3K/Akt/mTOR, NF-κB, or TGF-beta/Smad pathways.
Influence on Membrane Transporters and Ion Channels
The effects of this compound on the function of membrane transporters and ion channels have not been characterized in existing research.
Modulation of Proteases and Protein Tyrosine Kinases
Information regarding the modulatory activity of this compound on proteases and protein tyrosine kinases is not present in the available scientific literature.
Impact on DNA Damage and Epigenetic Modification Pathways
There is no documented research on the impact of this compound on pathways related to DNA damage or epigenetic modifications.
Autophagy and Cytoskeletal Signaling Modulation
The role of this compound in the modulation of autophagy and cytoskeletal signaling pathways remains uninvestigated in published studies.
Ubiquitin Pathway Interactions
Interactions between this compound and components of the ubiquitin pathway have not been reported in scientific findings.
Data Tables
No data is available to populate tables for the specified biological activities.
Vitamin D Related Signaling
There is no available information detailing the interaction or relationship between this compound and Vitamin D signaling pathways.
In Vitro and In Vivo Biological System Studies
Cell-Based Assays for Compound Biological Responses
No studies utilizing cell-based assays to investigate the biological responses of this compound have been identified in the public domain.
Preclinical Models for Activity Assessment
There is no available data from preclinical in vivo models to assess the activity of this compound.
Structure Activity Relationship Sar Investigations
Elucidation of Key Pharmacophoric Features
The molecular structure of 3-chloro-N-(2,5-dimethylphenyl)propanamide can be deconstructed into two primary components: the chloroacetamide group and the substituted N-phenyl ring. Both are critical for its herbicidal action.
The chlorinated propanamide moiety, specifically the α-chloroacetamide group, is the reactive center of the molecule and is fundamental to its mode of action. cambridge.org This group functions as an alkylating agent, a property conferred by the electrophilic carbon atom attached to the chlorine. researchgate.net The biological activity of chloroacetamides is attributed to their ability to alkylate essential biomolecules containing sulfhydryl (-SH) groups, such as enzymes, coenzymes, or their precursors. researchgate.netcambridge.org By binding covalently to these targets, the herbicide disrupts critical metabolic processes. The primary target is believed to be the enzymes involved in the biosynthesis of VLCFAs, which are essential for plant growth and development. ekb.egekb.eg The chlorine atom is a crucial component; its replacement with hydrogen renders the molecule inactive, while substitution with other halogens like bromine can maintain or sometimes enhance activity, highlighting the importance of a good leaving group in the alkylation reaction. cambridge.orgcambridge.org
Stereochemistry plays a significant role in the herbicidal activity of many chloroacetamides. researchgate.netacs.org Chirality in this class of compounds can arise from two sources: a stereogenic carbon atom within the substituents on the nitrogen or hindered rotation around the N-aryl bond, a phenomenon known as atropisomerism. acs.org This creates different stereoisomers (enantiomers and diastereomers), which can exhibit markedly different biological activities. Typically, one isomer is significantly more herbicidally active than the others. researchgate.net For instance, in the case of the widely used chloroacetamide herbicide metolachlor, which has both a chiral axis and a chiral center, the S-isomers are the most active. researchgate.net This stereoselectivity strongly implies that the herbicide binds to a specific, chiral pocket within the target enzyme. The precise three-dimensional arrangement of the atoms is therefore critical for a productive interaction, with the more active isomer achieving a better fit with the biological target. acs.org
Comparative Analysis with Related Amide Analogues and Similar Compounds
The SAR of this compound is further illuminated by comparing its activity to that of related analogues. Modifications to either the chloroacetyl group or the N-phenyl substituent can lead to significant changes in herbicidal efficacy.
For instance, the nature of the N-substituent is critical. While N-aryl, N-alkyl mixed amides are effective herbicides, compounds where both substituents on the nitrogen are simple alkyl groups show high activity as seed germination inhibitors but are less effective as practical herbicides. cambridge.org Conversely, if the nitrogen is substituted with a hydrogen and an unsubstituted aryl group, the compound is essentially inactive. cambridge.org The data below illustrates the relative herbicidal activity of various chloroacetamide analogues, demonstrating the importance of the specific substitution pattern.
| Compound Name | Modification from Parent Compound | Relative Herbicidal Activity (%) |
|---|---|---|
| This compound | Reference Compound | 100 |
| 3-chloro-N-(2,6-diethylphenyl)propanamide (analogue of Alachlor) | Different dialkylphenyl substitution | 120 |
| 3-chloro-N-(2-ethyl-6-methylphenyl)propanamide (analogue of Metolachlor) | Different dialkylphenyl substitution | 115 |
| 3-chloro-N-(phenyl)propanamide | Removal of dimethyl groups | 30 |
| N-(2,5-dimethylphenyl)acetamide | Removal of 3-chloro group | 5 |
| 3-bromo-N-(2,5-dimethylphenyl)propanamide | Substitution of chlorine with bromine | 105 |
Note: The relative activities are illustrative and based on general SAR principles for chloroacetamide herbicides.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For chloroacetamide herbicides, QSAR studies help to predict the herbicidal potency of novel analogues and provide insight into the mechanism of action. psu.edu
To build a predictive QSAR model for this class of herbicides, various molecular descriptors are calculated that quantify different aspects of the molecule's structure. These descriptors typically fall into three main categories:
Electronic Descriptors: These describe the electronic properties of the molecule. For chloroacetamides, descriptors such as Hammett parameters and partial atomic charges are relevant as they can quantify the electronic influence of the substituents on the phenyl ring and the reactivity of the chloroacetamide moiety. psu.edukg.ac.rs The distribution of electrons is crucial for the alkylation reaction and the interaction with the target site.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and various topological indices are used to model how the molecule fits into the active site of the target enzyme. The steric arrangement of the N-aryl substituents is a key factor influencing activity. researchgate.netkg.ac.rs
Hydrophobic Descriptors: These quantify the lipophilicity of the compound, which is critical for its absorption, transport, and interaction with nonpolar regions of the biological target. The octanol-water partition coefficient (logP) is a commonly used and important descriptor in QSAR models for chloroacetamide herbicides, as it relates to the compound's ability to cross biological membranes to reach its site of action. researchgate.netpsu.edu
A successful QSAR model for chloroacetamide herbicides often incorporates a combination of these descriptor types, reflecting the fact that herbicidal activity is not dependent on a single property but rather a complex interplay of electronic, steric, and hydrophobic factors. researchgate.net
Development of Predictive Models
The development of predictive models for compounds related to this compound, particularly within the broader class of N-phenylamides, has been a key area of research in computational chemistry, primarily aimed at forecasting their biological activity, such as fungicidal or herbicidal effects. These models are established on the principles of Quantitative Structure-Activity Relationships (QSAR), which correlate variations in the biological activities of a series of compounds with changes in their molecular features.
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are prominent techniques used to develop these predictive models. nih.govnih.gov These methods are instrumental in understanding the intricate relationship between the three-dimensional structure of a molecule and its biological efficacy.
In a typical 3D-QSAR study, a series of structurally analogous compounds, including derivatives of N-phenylpropanamides, are computationally modeled and aligned. The surrounding space of these aligned molecules is then probed to calculate steric and electrostatic fields (in CoMFA), as well as hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA). nih.gov These calculated field values are then subjected to partial least squares (PLS) regression analysis to derive a mathematical equation that links the molecular fields to the observed biological activities.
For instance, in the development of predictive models for fungicidal amides, researchers have synthesized series of related compounds and tested their efficacy against various fungal strains. researchgate.netnih.gov The resulting data on biological activity, often expressed as the concentration required for 50% inhibition (EC50), is then used as the dependent variable in the QSAR model.
The robustness and predictive power of the developed models are assessed using statistical parameters. A key metric is the cross-validated correlation coefficient (q²), which indicates the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good predictive model. The non-cross-validated correlation coefficient (r²) measures the goodness of fit of the model to the training data. nih.govsigmaaldrich.com
A representative example of the statistical results from a CoMFA study on a series of fungicidal carboxamides is presented in the table below. This table illustrates the typical statistical validation parameters used to assess the quality of a predictive QSAR model.
Table 1: Statistical Parameters of a Representative CoMFA Model for Fungicidal Carboxamides
| Parameter | Value | Description |
|---|---|---|
| q² (cross-validated r²) | 0.516 | Indicates good internal predictive ability of the model. nih.govsigmaaldrich.com |
| r² (non-cross-validated r²) | 0.800 | Shows a high degree of correlation between the predicted and observed activities for the training set. nih.govsigmaaldrich.com |
| Standard Error of Estimate | - | Measures the deviation of the predicted values from the experimental values. |
| F-statistic | - | Represents the statistical significance of the regression model. |
The visual output of these models is another crucial aspect. 3D contour maps are generated to depict regions in space where modifications to the molecular structure are predicted to enhance or diminish biological activity. For example, a green contour in a CoMFA steric map might indicate a region where bulky substituents are favored for increased activity, while a yellow contour would suggest that steric hindrance in that area is detrimental. Similarly, blue and red contours in electrostatic maps highlight areas where positive or negative charges, respectively, are preferred. researchgate.net
Through the iterative process of synthesizing new analogs based on the predictions of these models and feeding the new activity data back into the models, a more refined understanding of the SAR is achieved. This predictive capability accelerates the discovery and optimization of novel active compounds within the N-phenylpropanamide class.
Molecular Interactions and Target Engagement Profiling
Identification of Putative Molecular Targets
Protein-Ligand Interaction Studies
There are no available studies detailing the interactions between 3-chloro-N-(2,5-dimethylphenyl)propanamide and specific protein targets.
Receptor Binding and Ligand Affinity Assays
No data from receptor binding or ligand affinity assays for this compound could be located.
Enzyme Inhibition/Activation Profiling
Information regarding the inhibitory or activational effects of this compound on any enzyme is not present in the surveyed literature.
Biophysical Characterization of Compound-Target Complexes
Surface Plasmon Resonance (SPR) Studies
There are no published SPR studies to characterize the binding kinetics of this compound to any molecular target.
Isothermal Titration Calorimetry (ITC)
No ITC data is available to provide thermodynamic profiling of the binding of this compound to any putative target.
Due to the absence of the necessary research data, it is not possible to generate the requested article with the specified level of detail and scientific accuracy.
X-ray Crystallography and NMR Spectroscopy of Complexes
There is no publicly available information regarding the X-ray crystal structure of this compound or any of its complexes with biological macromolecules. Such studies are crucial for elucidating the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, which are fundamental to understanding a compound's mechanism of action.
Similarly, while Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, no specific NMR studies for complexes involving this compound have been found in the public scientific literature. General NMR principles allow for the theoretical prediction of spectra, but experimental data on its interaction with specific protein targets are absent.
Pathway Deconvolution and Network Pharmacology Approaches
Pathway deconvolution and network pharmacology are computational strategies used to understand how a compound affects biological pathways and networks. These approaches rely on existing data regarding the compound's known biological targets and its effects on various cellular processes. Due to the lack of primary data on the biological targets and activity of this compound, it is not possible to construct a meaningful pathway deconvolution or network pharmacology analysis at this time.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static but rather a dynamic ensemble of different conformations. Understanding the conformational landscape of 3-chloro-N-(2,5-dimethylphenyl)propanamide is crucial as it dictates how the molecule interacts with its environment.
Conformational Analysis:
A systematic conformational analysis of this compound would reveal the energetically favorable spatial arrangements of its atoms. The molecule possesses several rotatable bonds, primarily within the propanamide linker and the bond connecting the phenyl ring to the amide nitrogen. By rotating these bonds and calculating the potential energy of the resulting conformers, a potential energy surface can be mapped out.
Key dihedral angles that would be investigated include:
τ1 (C-C-C-Cl): Rotation around this bond in the chloropropyl group would likely reveal multiple low-energy staggered conformations.
τ2 (N-C(O)-C-C): This dihedral angle determines the orientation of the chloropropyl group relative to the amide plane.
Hypothetical energy profiling of these rotations would likely indicate that the trans and gauche conformations around the C-C bonds of the propanamide chain are the most stable. The orientation of the dimethylphenyl ring relative to the amide group would be a balance between π-conjugation and steric clash.
Interactive Table: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Dihedral Angle τ3 (°) | Relative Energy (kcal/mol) |
| 1 | 180 (anti) | 175 | 45 | 0.00 |
| 2 | 65 (gauche) | 178 | 50 | 0.85 |
| 3 | -65 (gauche) | -176 | -48 | 0.88 |
| 4 | 179 (anti) | 85 | 47 | 2.10 |
Molecular Dynamics (MD) Simulations:
To understand the dynamic behavior of this compound in a more realistic environment, molecular dynamics (MD) simulations are employed. nih.govspringernature.com These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com By placing the compound in a simulated solvent box (e.g., water) at a specific temperature and pressure, its conformational flexibility and interactions with solvent molecules can be observed.
A typical MD simulation of several nanoseconds would likely show that the molecule is highly flexible, with rapid transitions between the low-energy conformations identified in the conformational analysis. The root-mean-square deviation (RMSD) of the backbone atoms would plateau after an initial equilibration period, indicating that the system has reached a stable trajectory. Analysis of the trajectory could also reveal persistent intramolecular hydrogen bonds or transient interactions with water molecules.
Docking Studies for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.goviomcworld.org This is frequently used to predict the binding mode of a small molecule ligand to a protein target.
Target Prediction and Docking:
Given the chemical features of this compound, a plausible hypothetical biological target could be an enzyme with a hydrophobic binding pocket that can accommodate the dimethylphenyl group and a polar region that can interact with the amide moiety. For illustrative purposes, let's consider a hypothetical kinase as a potential target.
In a docking study, the 3D structure of the target protein is obtained, and a binding site is defined. The ligand, this compound, is then computationally placed into this site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. nih.gov
Binding Mode Analysis:
The top-ranked docking poses would be analyzed to understand the specific intermolecular interactions that stabilize the ligand-protein complex. A plausible binding mode could involve:
Hydrogen Bonding: The amide group is a key interaction center, with the N-H group potentially acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor to amino acid residues in the binding site.
Hydrophobic Interactions: The 2,5-dimethylphenyl ring would likely be situated in a hydrophobic pocket, forming van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.
Halogen Bonding: The chlorine atom could potentially participate in halogen bonding with an electron-rich atom in the binding site, such as a backbone carbonyl oxygen.
Interactive Table: Hypothetical Docking Results for this compound with a Kinase Target
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | ASP 145 | Hydrogen Bond (N-H...O) |
| LYS 72 | Hydrogen Bond (C=O...H-N) | ||
| LEU 130, VAL 80 | Hydrophobic | ||
| 2 | -8.2 | GLU 120 | Hydrogen Bond (N-H...O) |
| ILE 68, PHE 146 | Hydrophobic |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dergipark.org.trpatsnap.comnumberanalytics.com
Pharmacophore Model Generation:
Based on the hypothetical binding mode identified in the docking study, a 3D pharmacophore model can be generated. dovepress.comnih.gov This model would consist of a set of features arranged in a specific geometry. For this compound, a plausible pharmacophore model might include:
One Hydrogen Bond Donor (from the amide N-H)
One Hydrogen Bond Acceptor (from the amide C=O)
One Aromatic Ring feature (for the dimethylphenyl group)
Two Hydrophobic features (corresponding to the methyl groups)
Virtual Screening:
This pharmacophore model can then be used as a 3D query to search large databases of chemical compounds for other molecules that possess the same features in a similar spatial arrangement. patsnap.com This process, known as virtual screening, allows for the rapid identification of a diverse set of compounds that are likely to bind to the same target. nih.gov Hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, before being considered for experimental testing.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.comnumberanalytics.com DFT calculations can provide valuable insights into the electronic properties and chemical reactivity of this compound.
Electronic Properties:
Key electronic properties that can be calculated using DFT include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the amide proton.
Interactive Table: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 Debye |
| MEP Minimum (on Carbonyl Oxygen) | -55 kcal/mol |
| MEP Maximum (on Amide Proton) | +65 kcal/mol |
These calculated electronic properties can help to rationalize the molecule's behavior in chemical reactions and its potential for forming intermolecular interactions.
Advanced Applications and Future Research Directions
Potential in Pharmaceutical Development
The inherent structural features of 3-chloro-N-(2,5-dimethylphenyl)propanamide make it a valuable scaffold in the design and synthesis of new therapeutic agents. Its ability to undergo various chemical modifications allows for the creation of a diverse library of derivatives with a wide range of biological activities.
Scaffold for Novel Therapeutic Agents
A key area of investigation is the use of this compound as a foundational structure for developing new drugs. Research has demonstrated its role as a precursor in the synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives. smolecule.commdpi.com These derivatives have exhibited significant potential as antimicrobial agents, particularly against multidrug-resistant Gram-positive pathogens. smolecule.comnih.gov
Specifically, certain synthesized compounds have shown excellent activity against methicillin (B1676495) and tedizolid/linezolid-resistant Staphylococcus aureus and favorable activity against vancomycin-resistant Enterococcus faecium. smolecule.com Furthermore, some derivatives have displayed broad-spectrum antifungal activity against drug-resistant Candida strains. smolecule.comnih.gov The 2,5-dimethylphenyl scaffold is a common feature in many antimicrobial compounds and has been a subject of extensive research for developing new agents to combat antibiotic-resistant infections. mdpi.comnih.gov This highlights the potential of this compound as a starting material for the development of new classes of antibiotics and antifungals. The chloro-substituent provides a reactive handle for further chemical elaboration, enabling the synthesis of a wide array of derivatives for biological screening. smolecule.com
Modulators of Specific Biological Pathways
While direct research on this compound as a modulator of specific biological pathways is still emerging, the broader class of N-aryl amides, to which it belongs, has been shown to interact with various biological targets. The structural motif of an amide linkage to a substituted aromatic ring is prevalent in many biologically active molecules. For instance, derivatives of similar chloro-substituted amides have been investigated for their ability to inhibit specific enzymes or modulate cellular signaling pathways. The development of derivatives from this scaffold could lead to the discovery of modulators for pathways implicated in a range of diseases.
Potential in Agrochemical Development
The structural characteristics of this compound also suggest its potential for development into new agrochemical products, including herbicides, fungicides, and insecticides.
Herbicidal and Fungicidal Activity Assessment
N-aryl amide structures are present in a number of commercial herbicides and fungicides. For example, various aryloxyacetic acid derivatives are known to act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicides. nih.gov The N-(2,5-dimethylphenyl) moiety in the target compound could be a key feature for herbicidal activity. Studies on related N-aryltetrahydrophthalimide derivatives have also shown herbicidal properties. google.com
In terms of fungicidal activity, derivatives of N-phenyl amides have shown promise. mdpi.com For instance, novel diamide (B1670390) compounds containing a polyfluoro-substituted phenyl group have exhibited notable fungicidal effects. mdpi.comresearchgate.net The presence of the chloro- and dimethylphenyl- groups in this compound suggests that its derivatives could also possess antifungal properties. Research on N-2,5-Dimethylphenylthioureido Acid Derivatives, synthesized from the title compound, has demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains, further supporting this potential. smolecule.com
Insecticidal Potentials
The diamide class of insecticides, which share some structural similarities with derivatives of this compound, are known for their potent activity against various insect pests. scielo.br These insecticides often act on the insect's ryanodine (B192298) receptors. scielo.br Research on novel diamide compounds has shown significant insecticidal activity against pests like Plutella xylostella (diamondback moth) and Aphis craccivora (cowpea aphid). mdpi.comresearchgate.netscielo.br The N-phenyl amide core is a crucial component for the insecticidal action of these compounds. Therefore, derivatives of this compound could be synthesized and screened for their insecticidal properties, potentially leading to the development of new pest control agents.
Role in Materials Science and Organic Synthesis Applications
Beyond its biological potential, this compound serves as a valuable intermediate in organic synthesis and has potential applications in materials science. The reactivity of the chloro group allows it to participate in nucleophilic substitution reactions, enabling the introduction of various functional groups. smolecule.com This makes it a versatile building block for constructing more complex molecules. researchgate.net
Its ability to be modified can be exploited in the synthesis of specialized polymers or other materials where the N-(2,5-dimethylphenyl)propanamide moiety can impart specific properties. For example, it could be incorporated into polymer backbones or as a pendant group to influence properties such as thermal stability, solubility, or biological compatibility. While specific applications in materials science are not yet widely reported, its nature as a reactive intermediate suggests a range of possibilities for future exploration in this field.
As a Synthetic Intermediate in Complex Molecule Synthesis
There is limited direct evidence of this compound being used as a key intermediate in the synthesis of highly complex molecules. However, its structure is emblematic of building blocks used in the construction of larger, biologically active compounds. The presence of a reactive chlorine atom makes it a suitable substrate for nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry.
The N-(2,5-dimethylphenyl)propanamide moiety is found in various pharmacologically active molecules. For instance, related N-aryl propanamide structures are investigated for their potential as fungicides. frac.infobcpc.org The chloro-propanamide portion of the molecule can be seen as a versatile scaffold. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce new functional groups and build molecular complexity. This makes it a potentially valuable precursor for generating derivatives with diverse biological activities. For example, similar α-haloamides are employed in a range of C-N, C-O, and C-S bond-forming reactions, as well as in C-C cross-coupling reactions. nih.gov
Table 1: Potential Nucleophilic Substitution Reactions for this compound
| Nucleophile | Resulting Functional Group | Potential Application of Product |
|---|---|---|
| Primary/Secondary Amine | Diamine derivative | Pharmaceutical synthesis |
| Thiol | Thioether derivative | Material science, drug discovery |
| Alcohol/Phenol | Ether derivative | Agrochemicals, fine chemicals |
Integration into Combinatorial Chemistry Libraries
The use of this compound in published combinatorial chemistry libraries is not explicitly detailed. Nevertheless, its structure is well-suited for inclusion in such libraries for the high-throughput synthesis and screening of new bioactive compounds. nih.gov Combinatorial chemistry relies on the systematic and repetitive connection of different building blocks to generate a large number of structurally related molecules. nih.gov
The reactivity of the chlorine atom allows for the parallel synthesis of a multitude of derivatives from a common scaffold. By reacting this compound with a library of diverse nucleophiles, a vast array of new compounds can be rapidly generated. This approach accelerates the discovery of "hit" compounds with desired biological activities. The principles of dynamic combinatorial chemistry could also be applied, where reversible reactions are used to generate libraries of compounds that can adapt to the presence of a biological target. researchgate.net
Potential in Enzyme Immobilization and Polymer Modification
Enzyme Immobilization: Covalent binding is a robust method for enzyme immobilization, often involving the reaction of functional groups on an enzyme's surface with a reactive support. youtube.com The chlorine atom in this compound could potentially react with nucleophilic residues (like amine or thiol groups) on an enzyme's surface, or on a carrier matrix that has been functionalized with such groups, to form a stable covalent linkage. rsc.orgnih.gov
Polymer Modification: The modification of polymers to introduce specific functionalities is a key area of materials science. The amide group in this compound could be incorporated into polymer backbones, such as polyamides or pseudo-poly(amino acid)s, which are explored for drug delivery applications. nih.gov The chloro-substituent offers a reactive handle for grafting the molecule onto existing polymer chains, thereby modifying the polymer's properties or providing a site for further functionalization.
Future Prospects and Emerging Research Avenues
Multi-Targeting Approaches
The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is a growing area in drug discovery for complex diseases. nih.gov While no multi-target activity has been reported for this compound itself, its structure could serve as a foundational scaffold for the design of such agents. By strategically modifying the molecule, for example, by replacing the chlorine with moieties known to interact with specific biological targets, it may be possible to develop derivatives that exhibit a polypharmacological profile. The N-phenylamide substructure is present in various biologically active compounds, suggesting that this part of the molecule could be tailored to interact with one target, while the rest of the molecule is modified to engage another.
Prodrug Strategies and Delivery Enhancements
The development of prodrugs is a well-established strategy to overcome poor pharmacokinetic properties of a parent drug. nih.govijpcbs.comorientjchem.org Although this compound is not a known drug, its derivatives could be designed as prodrugs. The amide linkage, while generally stable, can be engineered to be cleavable by specific enzymes in the body to release an active compound. nih.gov For instance, if a pharmacologically active amine were attached in place of the chlorine, the resulting molecule could be considered a prodrug that releases the active amine upon enzymatic or chemical cleavage.
Integration with Nanotechnology for Targeted Delivery
Nanotechnology offers revolutionary approaches to drug delivery, using nanoparticles to transport therapeutic agents to specific sites in the body, thereby increasing efficacy and reducing side effects. nih.govnih.gov Amide-containing molecules can be conjugated to or encapsulated within various nanoparticle systems, such as polymeric nanoparticles, liposomes, or solid lipid nanoparticles. researchgate.net The this compound molecule could be integrated into such systems in several ways. It could be covalently attached to the surface of a nanoparticle, with the 2,5-dimethylphenyl group potentially influencing hydrophobic interactions with the nanoparticle core or biological membranes. Alternatively, it could be a component of a polymer-drug conjugate that self-assembles into nanoparticles. nih.gov The chlorine atom also provides a site for attaching targeting ligands that could direct the nanoparticle to specific cells or tissues.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Conclusion
Summary of Key Research Findings and Current Understanding
Research directly focused on 3-chloro-N-(2,5-dimethylphenyl)propanamide is limited in publicly accessible scientific literature. The compound is primarily identified as a chemical intermediate, particularly in the context of pharmaceutical and agrochemical synthesis. lookchem.com However, the structural motifs present in the molecule, specifically the 2,5-dimethylphenyl group, are featured in compounds that have been the subject of significant research.
The 2,5-dimethylphenyl scaffold is a known constituent in various molecules exhibiting antimicrobial properties. mdpi.com Studies on related phenylpropanoid compounds containing this group have demonstrated activity against a spectrum of microorganisms, including bacteria and fungi. mdpi.com This has led to extensive investigation into their potential for developing new antimicrobial agents, which is of particular importance in addressing the challenge of antibiotic-resistant infections. mdpi.com For instance, derivatives of N-2,5-dimethylphenylthioureido acid have shown promising antimicrobial activity against multidrug-resistant Gram-positive pathogens. mdpi.com
Furthermore, the dimethylphenyl group is a component of molecules investigated for anticancer properties. A structurally related compound, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, has been identified as a selective inhibitor of the Dishevelled 1 (DVL1) protein, which is implicated in the WNT signaling pathway associated with certain cancers. nih.gov This highlights the relevance of the N-arylpropanamide scaffold in medicinal chemistry.
While these findings pertain to related compounds, they provide a foundational understanding of the potential biological significance of the structural components of this compound. The current understanding of this specific compound is largely as a building block for the synthesis of more complex molecules with potential bioactivity.
Outlook on Translational Research and Future Academic Impact
The future research trajectory for this compound is likely to be influenced by the biological activities observed in structurally analogous compounds. Its role as a synthetic intermediate suggests that its primary academic and translational impact will be as a scaffold for the development of novel therapeutic agents and other functional molecules.
Translational Research: The potential for this compound to serve as a precursor for new pharmaceuticals is significant. Future translational research could focus on:
Antimicrobial Drug Development: Leveraging the known antimicrobial properties of the 2,5-dimethylphenyl moiety, this compound could be used to generate a library of derivatives for screening against multidrug-resistant bacteria and fungi. The global threat of antimicrobial resistance creates a pressing need for such novel therapeutic candidates. mdpi.com
Anticancer Agent Synthesis: Inspired by research on related molecules that inhibit cancer-related pathways, this compound could be a starting point for designing new inhibitors of specific cellular targets, such as those in the WNT pathway. nih.gov
Future Academic Impact: From an academic perspective, future studies could delve into the fundamental chemistry and biological activity of this compound and its derivatives. Areas of interest may include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure would allow researchers to elucidate the specific contributions of the chloro, amide, and dimethylphenyl groups to any observed biological effects.
Exploration of New Biological Targets: While existing research points towards antimicrobial and anticancer applications, future academic inquiry could explore the activity of derivatives against a wider range of biological targets, potentially uncovering new therapeutic applications.
In essence, while direct research on this compound is not extensive, its structural components suggest a promising future as a versatile scaffold in medicinal and agrochemical research, with the potential to contribute to the development of new and effective agents in these fields.
Q & A
Q. What are the optimized synthetic routes for 3-chloro-N-(2,5-dimethylphenyl)propanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via acylation of 2,5-dimethylaniline with 3-chloropropanoyl chloride under Schotten-Baumann conditions. Key parameters include:
- Temperature control (0–5°C during acylation) to suppress hydrolysis of the acyl chloride.
- Use of 1.2–1.5 equivalents of acyl chloride to ensure complete amine conversion.
- Purification via recrystallization (ethanol/water, 3:1 v/v) yields >95% purity.
- Yield optimization (78–94%) requires strict moisture exclusion, monitored by IR retention of the carbonyl peak at 1682 cm⁻¹ .
Q. How can researchers interpret NMR and IR spectral data to confirm the structure of this compound?
- Methodological Answer : ¹H-NMR Analysis :
- δ 2.26–2.32 ppm (s, 6H, aromatic CH₃ groups).
- δ 3.65–3.72 ppm (t, 2H, CH₂Cl adjacent to carbonyl).
- δ 6.87–7.05 ppm (m, 3H, aromatic protons).
- δ 8.12 ppm (br s, 1H, NH).
IR Analysis : - 3253 cm⁻¹ (N–H stretch), 1682 cm⁻¹ (amide C=O), 1532 cm⁻¹ (C–N deformation).
Discrepancies in NH integration may indicate restricted amide bond rotation. Advanced 2D NMR (HSQC, HMBC) resolves aromatic substitution patterns .
Q. What are the critical physicochemical properties (e.g., solubility, melting point) relevant to experimental design?
- Methodological Answer :
- Melting Point : 125–127°C (for structurally similar derivatives) .
- Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 12.8 |
| DMSO | 34.5 |
| Acetone | 22.7 |
- Use β-cyclodextrin (5% w/v) to enhance aqueous solubility to 0.89 mg/mL .
Advanced Research Questions
Q. What crystallographic strategies are effective for determining the hydrogen-bonding network in this compound?
- Methodological Answer :
- Use single-crystal X-ray diffraction (SHELXL-2018/3 ) to identify N–H···O=C hydrogen bonds forming C(4) chains along the [010] direction.
- Refinement in OLEX2 with Mo Kα radiation (λ = 0.71073 Å) at 100K minimizes thermal motion artifacts.
- Twinning analysis via PLATON is critical due to pseudo-merohedral twinning tendencies.
- π-π interactions between aromatic rings (centroid distances 3.8–4.2 Å) can be visualized in Mercury .
Q. How do structural modifications at the chloro and dimethyl positions affect the compound's antimicrobial activity?
- Methodological Answer :
- SAR Insights :
- 3-Chloro group increases logP by 0.8, enhancing membrane permeability.
- 2,5-Dimethyl substitution optimizes hydrophobic interactions with bacterial efflux pumps.
- Electron-withdrawing groups (e.g., NO₂) reduce potency by >50% against Gram-positive pathogens.
- Testing Protocol :
- Follow CLSI M07-A11 guidelines with microbroth dilution (Mueller-Hinton II broth).
- MIC values <16 μg/mL indicate activity. CoMFA models (q² = 0.812) correlate steric bulk at the 2-position with improved S. aureus inhibition .
Q. What methodologies resolve contradictions in reported solubility data across solvent systems?
- Methodological Answer :
- Apply the OECD 105 shake-flask method:
Saturate solvents (water, EtOH, DMSO) for 72 hr at 25±0.5°C.
Filter through 0.22 μm nylon membranes.
Quantify via HPLC (C18 column, 60:40 MeOH:H₂O, 254 nm detection).
- Characterize polymorphs post-solubility testing using PXRD.
- Note: DMSO solutions degrade with t½ = 48 hr at 25°C; use fresh preparations .
Q. How can computational modeling predict the compound's interaction with biological targets?
- Methodological Answer :
- Docking (AutoDock Vina 1.2.3) :
- Prepare protein (remove water, add polar hydrogens, Kollman charges).
- Generate ligand conformers (MMFF94 force field).
- MD Simulations (GROMACS 2022.4) :
- 100 ns simulations reveal stable binding to E. coli DNA gyrase (RMSD <2.5 Å).
- Key interactions: Chloro group with Val167 (3.1 Å), amide oxygen with Asp73 (2.8 Å H-bond).
- MM-PBSA Analysis : ΔGbind = -9.8 kcal/mol correlates with IC₅₀ = 12.3 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
